2-[(2,5-Dimethylphenyl)sulfanyl]aniline
Description
Significance of Sulfur-Containing Aromatic Amines in Contemporary Chemical Synthesis
Sulfur-containing compounds are integral to numerous areas of chemical science, from materials to medicinal chemistry. nih.govresearchgate.net The presence of a sulfur atom can significantly influence a molecule's physical, chemical, and biological properties. researchgate.net When incorporated into an aromatic amine scaffold, the resulting sulfur-containing aromatic amines become particularly valuable building blocks. These structures are present in a wide array of pharmaceuticals and natural products. nih.gov The synthesis of these molecules has been a topic of considerable research, with numerous methods developed for the formation of the critical carbon-sulfur bond. nih.gov The development of efficient synthetic routes to these compounds, such as the direct reaction of anilines with thiols, is a continuing area of focus in organic synthesis. acs.orgacs.org
Aromatic amines, or anilines, are themselves a cornerstone of chemical synthesis. nih.gov However, the introduction of a thioether linkage provides a locus for further chemical modification and can modulate the electronic properties of the aniline (B41778) ring. This dual functionality makes sulfur-containing aromatic amines highly sought-after intermediates in the construction of more complex molecular architectures. acs.org
Overview of Anilino-Thioether Scaffolds as Versatile Building Blocks
Anilino-thioether scaffolds are characterized by an aniline moiety linked to a substituted phenyl group via a sulfur atom. This structural motif serves as a versatile building block in organic synthesis. diva-portal.orgmdpi.com The thioether component can be oxidized to the corresponding sulfoxide (B87167) or sulfone, further expanding the synthetic possibilities. These scaffolds are key components in the synthesis of various heterocyclic compounds and have been employed in the development of materials with specific electronic properties. rsc.orgresearchgate.net
The synthesis of these scaffolds often involves the cross-coupling of an aniline derivative with a thiol. acs.org Modern synthetic methods have focused on developing catalyst-free and environmentally benign reaction conditions to access these valuable intermediates. acs.orgacs.org The ability to readily access a variety of anilino-thioether scaffolds with different substitution patterns is crucial for their application in areas such as drug discovery and materials science.
Positioning of 2-[(2,5-Dimethylphenyl)sulfanyl]aniline within Advanced Chemical Inquiry
Within the broader class of anilino-thioethers, this compound is a specific isomer with a defined substitution pattern on the phenylthio group. While its close isomer, 2-[(2,4-Dimethylphenyl)sulfanyl]aniline, is a known intermediate in the synthesis of the antidepressant vortioxetine (B1682262), the specific research applications of the 2,5-dimethyl isomer are less documented in readily available literature. chemicalbook.comcymitquimica.comveeprho.com
However, as a member of this important class of compounds, this compound holds potential as a building block for the synthesis of novel compounds. Its availability as a research chemical allows for its exploration in various synthetic endeavors. biosynth.com The presence of the two methyl groups on the phenyl ring, along with the amino and sulfanyl (B85325) groups, provides multiple sites for chemical modification, making it a potentially valuable tool for creating diverse molecular libraries for screening and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling and use in a laboratory setting.
| Property | Value |
| CAS Number | 1019391-62-8 |
| Molecular Formula | C₁₄H₁₅NS |
| Molecular Weight | 229.34 g/mol |
| Physical Form | Powder |
| IUPAC Name | This compound |
| InChI | 1S/C14H15NS/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h3-9H,15H2,1-2H3 |
| InChIKey | CRIVZUILMMIFGY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)SC2=CC=CC=C2N |
| Table 1: Physicochemical properties of this compound. biosynth.com |
Synthesis and Reactivity
The general synthesis of anilino-thioethers can be achieved through several methods, with the reaction of anilines and thiols being a common approach. acs.org For instance, a one-pot procedure has been developed for the synthesis of thioethers from anilines under mild, catalyst-free conditions using blue LED irradiation. acs.orgacs.org While a specific documented synthesis for this compound is not detailed in the provided search results, its synthesis would likely follow established protocols for related compounds. This would involve the reaction of 2-aminothiophenol (B119425) with a 2,5-dimethylphenyl halide or a related derivative, or the reaction of 2-haloaniline with 2,5-dimethylthiophenol. The reactivity of this compound is dictated by the nucleophilic amino group and the electron-rich aromatic rings, which can participate in various electrophilic substitution reactions.
Research and Applications
While specific research applications for this compound are not extensively reported, its structural similarity to compounds with known biological activity suggests its potential as a scaffold in medicinal chemistry. nih.govbiosynth.com For example, the isomeric 2-[(2,4-Dimethylphenyl)sulfanyl]aniline is a known impurity and intermediate in the synthesis of Vortioxetine, a drug used to treat major depressive disorder. chemicalbook.comveeprho.com This highlights the potential for related anilino-thioether structures to be explored for their own pharmacological properties. The availability of this compound allows researchers to investigate how the change in the methyl group positions affects the properties and potential applications of the molecule. biosynth.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIVZUILMMIFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,5 Dimethylphenyl Sulfanyl Aniline
Established Synthetic Routes to the 2-[(2,5-Dimethylphenyl)sulfanyl]aniline Core
The foundational approaches to synthesizing the this compound scaffold rely on well-established reaction mechanisms, including nucleophilic aromatic substitution, condensation reactions, and reductive pathways.
Nucleophilic Aromatic Substitution Approaches Involving Thiophenols and Halogenated Anilines
Nucleophilic Aromatic Substitution (SNAr) represents a direct method for forming the aryl-sulfur (C-S) bond. This pathway typically involves the reaction of a thiolate anion with an activated aryl halide. In the context of this compound synthesis, this would involve the reaction of 2,5-dimethylbenzenethiol (B1294982) with an ortho-halogenated aniline (B41778), such as 2-fluoroaniline (B146934) or 2-chloroaniline.
The SNAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (halide). nih.gov The reaction is generally favored when the aromatic ring is "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov However, the amino group of aniline is electron-donating, which can make direct SNAr reactions on non-activated haloanilines challenging, often requiring forcing conditions such as high temperatures and strong bases. chemrxiv.org
A related synthesis of a similar structure, 2-(2,4-di-methyl-thiophenol-yl)-fluorobenzene, was achieved by reacting 2,4-dimethylthiophenol with 1,2-difluorobenzene (B135520) in the presence of cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMAc) at 140°C, yielding the product in 87% yield. google.com While not forming the aniline directly, this demonstrates the feasibility of the SNAr approach in creating the diaryl sulfide (B99878) bond without a transition metal catalyst. google.com For the synthesis of the target aniline, a similar reaction could be envisioned between 2,5-dimethylthiophenol and an ortho-halonitrobenzene, which is highly activated towards SNAr, followed by reduction of the nitro group (see section 2.1.3).
The general conditions for SNAr reactions between heteroaryl halides and thiols often involve a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMAc, with temperatures ranging from room temperature to 100°C, depending on the reactivity of the substrates. nih.gov
Condensation Reactions Utilizing Precursors of this compound
Condensation reactions can also be employed to construct the target molecule from various precursors. These methods may involve the formation of the C-S bond through the elimination of a small molecule like water or hydrogen chloride. For instance, the reaction of ω-(3,5-dialkyl-4-hydroxyphenyl)-1-chloroalkanes with sodium sulfide has been used to yield corresponding sulfides in a process that can be described as a condensation. researchgate.net While this example involves alkyl sulfides, the principle can be extended to aryl systems.
Another relevant approach involves the self-condensation of chloroalkyl sulfides, though this is more applicable to the synthesis of symmetrical sulfides or polymers. researchgate.net In the context of this compound, a more targeted condensation might involve the reaction of a sulfenyl chloride precursor, such as 2,5-dimethylbenzenesulfenyl chloride, with aniline. This electrophilic aromatic substitution reaction on the activated aniline ring would yield the desired diaryl sulfide.
Reductive Pathways for the Formation of the Aniline Moiety in this compound
One of the most effective and widely used strategies for synthesizing substituted anilines like the target compound is through the reduction of a corresponding nitroarene precursor. This two-step approach circumvents the challenges of using less reactive haloanilines directly.
The synthesis begins with an SNAr reaction between a thiophenol and an activated nitro-substituted aryl halide. For a closely related isomer, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (B569330) was synthesized by reacting 2,4-dimethylthiophenol with 2-chloronitrobenzene. ias.ac.in The reaction was carried out under reflux in acetonitrile (B52724) with anhydrous potassium carbonate as the base for 8-10 hours. ias.ac.in
The subsequent and crucial step is the reduction of the nitro group to an amine. Various reducing agents can accomplish this transformation, including tin(II) chloride (SnCl₂), iron (Fe) powder in acidic media, or catalytic hydrogenation. The use of stannous chloride dihydrate in ethanol (B145695) at reflux is a common and effective method for this reduction, leading to the formation of the final aniline product in high yield. ias.ac.in
| Step | Reactants | Reagents & Conditions | Product | Yield |
|---|---|---|---|---|
| 1. C-S Bond Formation (SNAr) | 2,4-Dimethylthiophenol, 2-Chloronitrobenzene | Anhydrous K₂CO₃, Acetonitrile, Reflux (8-10h) | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | Not specified |
| 2. Nitro Group Reduction | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | SnCl₂·2H₂O, Ethanol, Reflux (3-4h) | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | 92% |
Palladium-Catalyzed Cross-Coupling Strategies for C-S Bond Formation in this compound Synthesis
Transition metal-catalyzed cross-coupling reactions, particularly those using palladium, have become powerful tools for forming C-S bonds with high efficiency and broad substrate scope. researchgate.net
Buchwald-Hartwig Type Coupling Variants
Originally developed for C-N bond formation, the principles of Buchwald-Hartwig amination have been successfully extended to the synthesis of diaryl sulfides (C-S coupling). wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a thiol. wikipedia.org The key to the success of these reactions is the use of specialized, bulky, electron-rich phosphine (B1218219) ligands that facilitate the catalytic cycle.
The catalytic cycle is understood to involve:
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (e.g., 2-bromoaniline) to form a Pd(II) species.
Association/Deprotonation: The thiophenol (e.g., 2,5-dimethylbenzenethiol) coordinates to the palladium center, followed by deprotonation with a base to form a palladium thiolate complex.
Reductive Elimination: The diaryl sulfide product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. wikipedia.org
Modern Buchwald-Hartwig C-S coupling protocols often utilize well-defined, air- and moisture-stable Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts, which show excellent activity. researchgate.net A variety of ligands and catalyst systems have been developed to improve yields and expand the scope of compatible functional groups. wikipedia.orgresearchgate.net For instance, reactions can be performed with low catalyst loadings (<0.50 mol %) and may use weaker bases like potassium phenoxide (KOPh), which increases tolerance for sensitive functional groups. nih.gov
| Aryl Halide | Thiol | Catalyst System (Example) | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| 2-Bromoaniline | 2,5-Dimethylbenzenethiol | Pd₂(dba)₃ / Xantphos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C |
| 2-Chloroaniline | 2,5-Dimethylbenzenethiol | [Pd(IPr)(μ-Cl)Cl]₂ (NHC-Pd) | NaOtBu | Toluene | 100 °C |
Alternative Catalytic Approaches
While palladium catalysis is highly effective, alternative metal catalysts have been developed, driven by the desire for lower costs and reduced toxicity. researchgate.net
Copper-Catalyzed Coupling: Copper-based systems, often referred to as Chan-Lam or Ullmann-type couplings, are a popular alternative to palladium. These reactions are attractive because copper is significantly less expensive and less toxic. researchgate.net A Chan-Lam type C-S coupling may use a copper catalyst, a base, and often an oxidant to couple thiols with organoboron compounds. organic-chemistry.org
Nickel-Catalyzed Coupling: Nickel catalysts have also emerged as a powerful tool for C-S cross-coupling. Air-stable nickel precatalysts can effectively couple aryl triflates with thiols under mild conditions, accommodating a broad range of substrates. organic-chemistry.org
Mechanochemical Methods: A robust and operationally simple alternative to solution-based chemistry is the use of mechanochemistry (ball-milling). ucl.ac.uk A Pd-catalyzed C-S coupling of aryl halides with thiols can be performed under bench-top conditions without the need for bulk solvent or an inert atmosphere, making it an environmentally friendly option. ucl.ac.uk
These alternative methods continue to expand the synthetic chemist's toolkit for constructing the C-S bond in molecules like this compound.
Optimization of Reaction Conditions and Solvent Systems for this compound Synthesis
Influence of Base Selection on Reaction Efficiency
The choice of base is a critical factor in the synthesis of diaryl thioethers. The base's role is often to deprotonate a thiol or an amine, generating a nucleophile that can then react with the aryl halide. The strength and nature of the base can significantly impact the reaction rate and outcome.
In a model study on the synthesis of diarylmethyl thioethers via a 1,6-conjugate addition—a reaction sharing mechanistic principles with thioether synthesis—various bases were screened to determine their effect on product yield. The results highlight the profound influence of the base on the reaction's success. As illustrated in the table below, organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) proved to be highly effective, whereas other organic bases like triethylamine (B128534) (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) resulted in lower yields under the tested conditions. rsc.org For copper-catalyzed Ullmann-type C-S coupling, inorganic bases like potassium carbonate are common. wikipedia.org In palladium-catalyzed reactions, strong, non-nucleophilic bases such as sodium t-butoxide (NaOtBu) or potassium hexamethyldisilazide (KHMDS) are frequently employed to facilitate the catalytic cycle. jst.go.jpkyoto-u.ac.jp
Table 1: Illustrative Example of Base Selection on the Yield of a Diarylmethyl Thioether rsc.org This table represents data from a model reaction for the synthesis of a diarylmethyl thioether and serves to illustrate the principle of base optimization. Specific data for this compound was not available.
| Base | Yield (%) | Reaction Time |
| DABCO | 68 | 19 h |
| t-BuOK | <10 | 5 h |
| DBU | 37 | 3 min |
| TEA | 33 | 25 h |
| K₂CO₃ | 51 | 4 h |
| Cs₂CO₃ | <10 | 5 h |
Role of Solvents in Promoting Desired Transformations
The solvent system is another cornerstone of reaction optimization, influencing reactant solubility, reagent stability, and reaction kinetics. For C-S cross-coupling reactions, high-boiling polar aprotic solvents are traditionally favored. wikipedia.org These include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). wikipedia.orgmdpi.com
Research into the synthesis of aryl thioethers has demonstrated that polar aprotic solvents are generally superior for these transformations. jst.go.jp In an optimization study for a related thioetherification reaction, DMSO provided the highest yield compared to other polar aprotic solvents like DMAc and NMP, or non-polar solvents like o-xylene, which gave only a trace amount of product. mdpi.com The ability of these solvents to dissolve the various components of the reaction, including the inorganic base and the organometallic catalyst, is key to their effectiveness.
Table 2: Example of Solvent Influence on a Thioetherification Reaction Yield mdpi.com This table is based on a model reaction for thioether synthesis to demonstrate the effect of solvent choice. Specific optimization data for this compound is not publicly available.
| Solvent | Temperature (°C) | Yield (%) |
| DMSO | 150 | 91 |
| DMF | 150 | 77 |
| o-Xylene | 150 | Trace |
| DMAc | 150 | 65 |
| NMP | 150 | 83 |
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, which aim to design processes that are environmentally benign, economically viable, and efficient in their use of resources.
Development of Environmentally Benign Synthetic Procedures
The development of greener synthetic routes for diaryl thioethers, including this compound, focuses on several key areas. One major goal is to move away from harsh reaction conditions and hazardous reagents. This includes the development of catalyst systems that operate under milder temperatures and the use of less toxic solvents. jst.go.jp
A significant advancement is the creation of thiol-free synthesis methods. mdpi.comnih.govacs.org Traditional methods often rely on thiols, which are notorious for their foul smell and susceptibility to oxidation. mdpi.com Newer protocols use more stable and less odorous sulfur sources, such as xanthates or tetramethylthiourea, which serve as thiol surrogates. mdpi.comnih.govacs.org Furthermore, the development of organocatalytic systems, which avoid the use of transition metals altogether, represents a promising frontier in green thioether synthesis. nih.govacs.org The use of recoverable catalysts, such as those immobilized on magnetic nanoparticles, also contributes to a greener process by simplifying purification and allowing for catalyst reuse. researchgate.net
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. nih.gov Addition reactions are considered the most atom-economical as they, by definition, incorporate all reactant atoms into the product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. nih.gov
Chemical Reactivity and Transformation of 2 2,5 Dimethylphenyl Sulfanyl Aniline
Reactions at the Aniline (B41778) Moiety
The aniline moiety is the primary site of reactivity in 2-[(2,5-dimethylphenyl)sulfanyl]aniline, undergoing reactions characteristic of primary aromatic amines and their activated aromatic ring.
Electrophilic Aromatic Substitution Reactions of the Aniline Ring
The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the aniline ring. However, in the case of this compound, the ortho position is already substituted by the bulky sulfanyl (B85325) group, which sterically hinders further substitution at the adjacent positions. Therefore, electrophilic attack is expected to occur predominantly at the para position relative to the amino group.
Direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid can be problematic, often leading to oxidation and the formation of tarry by-products. researchgate.net The amino group can also be protonated under strongly acidic conditions, forming the anilinium ion, which is a deactivating group and a meta-director. To achieve controlled nitration, the amino group is typically protected by acylation prior to the nitration step. scribd.com
For this compound, a plausible reaction sequence would involve the initial protection of the amino group as an acetamide (B32628), followed by nitration, and subsequent deprotection to yield the nitro-substituted aniline derivative. The nitro group is expected to be introduced at the position para to the amino group.
Table 1: Representative Nitration Reaction (Note: The following data represents a general procedure for nitration of a protected aniline and may not reflect the exact experimental outcome for this compound.)
| Step | Reactant | Reagent | Product | Conditions | Expected Outcome |
| 1. Protection | This compound | Acetic anhydride (B1165640) | N-{2-[(2,5-Dimethylphenyl)sulfanyl]phenyl}acetamide | Pyridine, Room Temp | High yield of the acetylated product. |
| 2. Nitration | N-{2-[(2,5-Dimethylphenyl)sulfanyl]phenyl}acetamide | HNO₃/H₂SO₄ | N-{4-Nitro-2-[(2,5-dimethylphenyl)sulfanyl]phenyl}acetamide | 0-10 °C | Selective nitration at the para-position to the acetamido group. |
| 3. Deprotection | N-{4-Nitro-2-[(2,5-dimethylphenyl)sulfanyl]phenyl}acetamide | HCl/H₂O | 4-Nitro-2-[(2,5-dimethylphenyl)sulfanyl]aniline | Reflux | Hydrolysis of the amide to yield the free amine. |
The aniline ring is highly activated towards halogenation. Reaction with bromine water, for instance, typically leads to polybromination. scribd.com To achieve selective monohalogenation of this compound, milder halogenating agents and controlled reaction conditions are necessary. Similar to nitration, protecting the amino group as an acetamide can moderate the reaction and improve selectivity, favoring substitution at the para position. scribd.com Palladium-catalyzed C-H halogenation has also emerged as a method for the selective halogenation of aryl sulfides, which could potentially be applied here, although it may favor halogenation ortho to the sulfur atom. nih.gov
Table 2: Representative Halogenation Reaction (Bromination) (Note: This table illustrates a general approach to the bromination of a protected aniline.)
| Step | Reactant | Reagent | Product | Conditions | Expected Outcome |
| 1. Protection | This compound | Acetic anhydride | N-{2-[(2,5-Dimethylphenyl)sulfanyl]phenyl}acetamide | Pyridine, Room Temp | High yield of the acetylated product. |
| 2. Bromination | N-{2-[(2,5-Dimethylphenyl)sulfanyl]phenyl}acetamide | N-Bromosuccinimide (NBS) | N-{4-Bromo-2-[(2,5-dimethylphenyl)sulfanyl]phenyl}acetamide | DMF, Room Temp | Selective bromination at the para-position. |
| 3. Deprotection | N-{4-Bromo-2-[(2,5-dimethylphenyl)sulfanyl]phenyl}acetamide | HCl/H₂O | 4-Bromo-2-[(2,5-dimethylphenyl)sulfanyl]aniline | Reflux | Regeneration of the amino group. |
Friedel-Crafts acylation and alkylation reactions on anilines are often complex. The amino group can react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Therefore, direct acylation or alkylation on the aromatic ring of this compound is generally not a preferred method. Alternative strategies, such as those involving the protection of the amino group, are typically employed.
Derivatization via the Amino Group of this compound
The primary amino group of this compound is a key site for derivatization, allowing for the introduction of various functional groups through reactions such as acylation and the formation of ureas.
The nucleophilic amino group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. google.compatsnap.com Similarly, reaction with isocyanates or with urea (B33335) in the presence of an acid catalyst leads to the formation of the corresponding phenylurea derivatives. orgsyn.orgiglobaljournal.com These reactions are fundamental in modifying the properties of the parent aniline and are widely used in the synthesis of biologically active molecules.
Table 3: Synthesis of Amide and Urea Derivatives (Note: The following reactions are based on general procedures for amide and urea formation from anilines.)
| Reaction Type | Reactant | Reagent | Product | Conditions |
| Amide Formation | This compound | Acetyl chloride | N-{2-[(2,5-Dimethylphenyl)sulfanyl]phenyl}acetamide | Pyridine, 0 °C to Room Temp |
| Urea Formation | This compound | Phenyl isocyanate | 1-{2-[(2,5-Dimethylphenyl)sulfanyl]phenyl}-3-phenylurea | Toluene, Room Temp |
Cyclization Reactions involving the Aniline Functionality
The aniline functional group in this compound is a key site for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. A prominent example is the synthesis of phenothiazine (B1677639) derivatives. The general strategy involves the formation of a new ring by creating a bond between the aniline nitrogen and the adjacent aromatic ring, facilitated by the sulfanyl linkage.
The synthesis of phenothiazines from 2-aminodiaryl sulfides can be achieved through various methods. One common approach is the Smiles rearrangement-cyclization reaction. This reaction, when applied to derivatives of 2-aminodiaryl sulfides, typically requires aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and a basic condensing agent such as potassium carbonate. google.com The reaction proceeds at elevated temperatures, often at the reflux temperature of the solvent. google.com
For instance, the cyclization of 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide to form a phenothiazine derivative is successfully carried out in DMF in the presence of a base. google.com In contrast, using conventional solvents like acetone (B3395972) may result in no reaction. google.com This highlights the critical role of the solvent system in facilitating the intramolecular cyclization.
Transition-metal-free methods have also been developed for phenothiazine synthesis. One such method involves the reaction of 2-aminobenzenethiols with cyclohexanones, using molecular oxygen as a hydrogen acceptor. rsc.org This approach offers a convenient route to various substituted phenothiazines.
Furthermore, iridium-catalyzed intramolecular cyclization of related 2-alkynyl diaryl sulfides has been shown to produce sulfur-containing polycyclic compounds. researchgate.netresearchgate.net While not directly involving the aniline group in the initial cyclization, this demonstrates the utility of the diaryl sulfide (B99878) scaffold in constructing complex heterocyclic systems.
Transformations Involving the Sulfanyl (Thioether) Linkage
The sulfanyl (thioether) linkage in this compound is susceptible to both oxidation and reduction, leading to a variety of derivatives with different oxidation states of the sulfur atom.
Oxidation Reactions Leading to Sulfoxides and Sulfones of this compound
The oxidation of the sulfanyl group in diaryl sulfides is a common transformation that yields the corresponding sulfoxides and sulfones. acsgcipr.orgresearchgate.net This process is a direct method for preparing these important classes of compounds. researchgate.net
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a widely used "green" oxidant due to its effectiveness and the formation of water as a benign byproduct. nih.gov The selectivity of the oxidation—whether it stops at the sulfoxide or proceeds to the sulfone—can often be controlled by the reaction conditions, including the choice of catalyst and the stoichiometry of the oxidant. acsgcipr.orgorganic-chemistry.org
For example, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions. nih.gov To minimize over-oxidation to the sulfone, careful control of the oxidant stoichiometry and reaction monitoring are crucial. acsgcipr.org
Conversely, to favor the formation of sulfones, stronger oxidizing conditions or specific catalysts can be used. Niobium carbide, for instance, catalyzes the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while tantalum carbide under similar conditions yields the sulfoxide. organic-chemistry.orgorganic-chemistry.org Other reagents like urea-hydrogen peroxide in combination with phthalic anhydride can also lead to the formation of sulfones without significant sulfoxide byproducts. organic-chemistry.org
Table 1: Oxidation Products of this compound
| Reactant | Oxidizing Agent/Catalyst | Product |
|---|---|---|
| This compound | H₂O₂ / Acetic Acid | 2-[(2,5-Dimethylphenyl)sulfinyl]aniline (Sulfoxide) |
| This compound | H₂O₂ / Niobium Carbide | 2-[(2,5-Dimethylphenyl)sulfonyl]aniline (Sulfone) |
Reduction of the Sulfanyl Group
While the oxidation of the sulfanyl group is a common transformation, its reduction, which would involve the cleavage of the carbon-sulfur bond, is also a possible reaction pathway. This process, often referred to as desulfurization, can lead to the formation of separate aniline and dimethylbenzene molecules. However, specific literature detailing the reduction of the sulfanyl group in this compound is less common than its oxidation. In a related context, the reduction of a nitro group to an amino group is a key step in the synthesis of 2-((2,4-dimethylphenyl)thio)aniline, an intermediate for other compounds. google.com This reduction is typically achieved using agents like thiourea (B124793) dioxide or sodium dithionite. google.com
Chemo- and Regioselective Reactions of this compound
The presence of multiple reactive sites in this compound—the aniline nitrogen, the aromatic rings, and the sulfanyl linkage—makes chemo- and regioselectivity important considerations in its reactions.
Electrochemical methods have been shown to achieve regioselective synthesis in related sulfonyl compounds. For example, an electrochemical three-component reaction has been developed for the synthesis of polysubstituted 2,5-dihydrofuran-fused spiropyrimidines with high regio- and diastereoselectivity. rsc.org This suggests that electrochemical approaches could potentially be used to control the reactivity of this compound.
In the context of substitution reactions, the inherent directing effects of the amine and sulfanyl groups on the aromatic rings will govern the regioselectivity of electrophilic aromatic substitution. The amine group is a strong activating group and an ortho-, para-director, while the sulfanyl group is a deactivating group but also an ortho-, para-director. The interplay of these electronic effects will determine the position of substitution on the aniline ring.
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Kinetic Studies of Reaction Pathways
Kinetic studies provide valuable insights into the rate-determining steps and the influence of various factors on reaction rates. For reactions involving aniline derivatives, kinetic studies often focus on nucleophilic substitution reactions.
For instance, the kinetics of the reaction of substituted anilines with 2-chloro-5-nitropyridine (B43025) have been studied in solvents like DMSO and DMF. researchgate.net Such studies often reveal whether the reaction is base-catalyzed and provide information about the transition state through the analysis of activation parameters (ΔH# and ΔS#). researchgate.net
In the context of nucleophilic aromatic substitution, the reaction of phenyl 2,4,6-trinitrophenyl sulfides with aliphatic amines in DMSO has been shown to proceed through the formation of σ-adducts. rsc.org Kinetic data from these studies can distinguish between different mechanistic pathways, such as whether the nucleophilic attack or the deprotonation of an intermediate is the rate-limiting step. rsc.org
For the oxidation of sulfides, the proposed mechanism often involves the electrophilic attack of the peroxide oxygen on the sulfur atom. nih.gov Kinetic studies of these oxidations can help to elucidate the precise mechanism and the role of any catalysts involved.
Identification of Reaction Intermediates
The study of reaction intermediates is crucial for understanding the mechanistic pathways of chemical transformations involving this compound. While direct isolation and characterization of transient species for this specific molecule are not extensively documented in publicly available literature, plausible intermediates can be inferred from the known reactivity of diaryl thioethers, anilines, and related compounds in analogous transformations. Key reactions where the identification of intermediates is critical include cyclization reactions to form heterocyclic systems and palladium-catalyzed cross-coupling reactions.
For instance, in the synthesis of phenothiazine structures, which are tricyclic compounds containing a sulfur and a nitrogen atom, diarylamines are common precursors. The cyclization of a 2-aminodiphenyl sulfide, a core structure within this compound, is a key step. This transformation is often promoted by heat and a catalyst, such as iodine or an iron salt. The reaction is thought to proceed through radical cation intermediates.
Another relevant transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. For derivatives of 2-aminodiphenyl sulfides, this rearrangement can occur under basic conditions. The reaction proceeds through a well-defined spirocyclic intermediate known as a Meisenheimer complex.
In the context of palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, this compound can act as a substrate. The catalytic cycle of this reaction is well-studied and involves a series of palladium-containing intermediates. The key steps include the oxidative addition of an aryl halide to a Pd(0) complex, formation of a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.
Furthermore, the aniline functional group in this compound can undergo diazotization upon treatment with a nitrite (B80452) source in an acidic medium. This reaction would lead to the formation of a diazonium salt intermediate. Such intermediates are versatile and can be used in various subsequent reactions, including Sandmeyer-type reactions to introduce a range of functional groups. In the synthesis of vortioxetine (B1682262), a related diazo intermediate is reacted with a thiophenol.
The table below summarizes the plausible reaction intermediates that could be formed from this compound in various chemical transformations, based on established mechanisms for analogous compounds.
| Reaction Type | Plausible Intermediate | Proposed Structure/Class | Supporting Evidence/Analogy |
| Electrophilic Cyclization | Radical Cation | A delocalized radical cation on the diaryl sulfide framework. | Inferred from the synthesis of phenothiazines from diarylamines using sulfur and iodine, which are known to promote radical formation. slideshare.net |
| Smiles Rearrangement | Meisenheimer Complex | A spirocyclic anionic adduct. | Based on the established mechanism of the Smiles rearrangement for related nitro-activated diaryl ethers and sulfides. google.com |
| Buchwald-Hartwig Amination | Palladium-Amido Complex | A coordination complex of the type [L-Pd(Ar)(NR2)], where Ar is the aniline derivative. | Based on the extensively studied mechanism of the Buchwald-Hartwig amination. nih.govescholarship.orgresearchgate.net |
| Diazotization | Diazonium Salt | An aryldiazonium salt, [Ar-N≡N]⁺X⁻. | Inferred from patent literature describing the synthesis of vortioxetine where a similar aniline undergoes diazotization. researchgate.net |
It is important to note that the stability and ease of detection of these intermediates can vary significantly. While some, like certain Meisenheimer complexes, can be characterized under specific conditions, others, such as radical cations or some organometallic intermediates, are highly transient and their existence is often inferred from kinetic studies and product analysis.
Advanced Spectroscopic Characterization of 2 2,5 Dimethylphenyl Sulfanyl Aniline and Its Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions within a molecule. For 2-[(2,5-Dimethylphenyl)sulfanyl]aniline, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic rings and the non-bonding electrons of the nitrogen and sulfur atoms.
The molecule contains two primary chromophores: the aniline (B41778) moiety and the 2,5-dimethylphenylsulfanyl moiety. The aniline portion typically exhibits strong absorptions due to π → π* transitions of the benzene (B151609) ring, which are often observed in the region of 200-280 nm. The presence of the amino group (-NH₂) introduces non-bonding electrons (n electrons), which can undergo n → π* transitions. These transitions are generally weaker in intensity and can appear at longer wavelengths, sometimes extending into the near-UV region. researchgate.net
The diaryl sulfide (B99878) structure also contributes significantly to the electronic spectrum. Diaryl sulfides are known to display characteristic absorption bands. researchgate.net Studies on related diaryl sulfides have shown absorption maxima that can be attributed to the electronic systems of the aromatic rings interacting through the sulfur bridge. researchgate.net The electronic transitions in substituted anilines and related aromatic compounds are influenced by the nature and position of substituents on the aromatic rings. nih.govaps.orgresearchgate.net In this compound, the interplay between the electron-donating amino group and the dimethylphenylsulfanyl group dictates the specific energies of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).
The typical UV-Vis spectrum for this compound would be expected to show intense bands below 300 nm, corresponding to π → π* transitions of the substituted benzene rings. A less intense, broader band at a longer wavelength may be attributable to n → π* transitions involving the lone pairs on the sulfur and nitrogen atoms. The exact positions of these maxima can be influenced by the solvent polarity. libretexts.org
Table 1: Representative UV-Vis Absorption Data for Diaryl Sulfide and Aniline Chromophores
| Transition Type | Typical Wavelength Range (nm) | Chromophore |
| π → π | 250 - 280 | Phenyl, Aniline |
| π → π | 300 - 350 | Diaryl Sulfide |
| n → π* | > 350 | N/S Heteroatoms |
This interactive table provides typical absorption ranges for the electronic transitions expected in this compound.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₁₅NS) is 229.34 g/mol . biosynth.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 229.
The fragmentation of this compound under mass spectrometric conditions can be predicted based on its structure. The most probable fragmentation pathways involve the cleavage of the carbon-sulfur bonds, which are generally the weakest links in the molecule. This would lead to the formation of characteristic fragment ions.
Key fragmentation pathways include:
Cleavage of the C-S bond between the aniline ring and the sulfur atom, leading to fragments corresponding to the aminophenylthiol radical and the dimethylphenyl cation.
Cleavage of the C-S bond between the dimethylphenyl ring and the sulfur atom, resulting in fragments like the dimethylphenylthiol radical and the aminophenyl cation.
Subsequent fragmentation of the primary ions, such as the loss of methyl groups from the dimethylphenyl fragment or the loss of ammonia (B1221849) from the aniline-containing fragments.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |
| 229 | [M]⁺˙ (Molecular Ion) | [C₁₄H₁₅NS]⁺˙ |
| 124 | [C₆H₆NS]⁺ | [H₂NC₆H₄S]⁺ |
| 121 | [C₉H₁₁]⁺ | [(CH₃)₂C₆H₃CH₂]⁺ |
| 105 | [C₈H₉]⁺ | [(CH₃)₂C₆H₃]⁺ |
| 92 | [C₆H₆N]⁺ | [H₂NC₆H₄]⁺ |
This interactive table summarizes the major fragment ions expected in the mass spectrum of this compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of a molecule and its fragments. nih.gov For this compound, HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Using a technique such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, the protonated molecule, [M+H]⁺, is typically observed. The high resolving power of the instrument allows for mass determination with an accuracy in the parts-per-million (ppm) range, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
The theoretical exact mass of the protonated molecule of this compound, [C₁₄H₁₆NS]⁺, is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S). This calculated value serves as a reference for experimental verification.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z | Observed m/z (Typical) | Mass Error (ppm) |
| [C₁₄H₁₆NS]⁺ | 230.0998 | 230.1001 | < 5 |
This interactive table presents the expected high-resolution mass data for the protonated molecular ion of this compound.
Computational and Theoretical Investigations of 2 2,5 Dimethylphenyl Sulfanyl Aniline
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies provide a foundational understanding of a molecule's stability and chemical behavior.
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry of molecules. researchgate.netnih.gov For 2-[(2,5-Dimethylphenyl)sulfanyl]aniline , DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to find the molecule's lowest energy conformation. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is identified. The resulting optimized geometry is crucial for all subsequent computational analyses. These calculations would likely reveal a non-planar structure, with specific dihedral angles defining the orientation of the two aromatic rings relative to the central sulfur atom.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. aimspress.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemicalbook.com For This compound , the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the sulfur atom, while the LUMO may be distributed across the phenyl rings. The calculated energy gap would provide a quantitative measure of its reactivity.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. nih.govsigmaaldrich.com The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically shown in red and yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack. sigmaaldrich.comias.ac.in
For This compound , the MEP map would likely show the most negative potential around the nitrogen atom of the amino group and the sulfur atom, indicating these as primary sites for interaction with electrophiles. The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic interactions. sigmaaldrich.comresearchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.
Theoretical Calculation of NMR Chemical Shifts and Vibrational Frequencies
DFT calculations can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the infrared (IR) vibrational frequencies of a molecule. aimspress.combldpharm.com These theoretical predictions are often scaled to better match experimental values. bldpharm.com The calculated spectra for This compound would provide a detailed assignment of each proton and carbon signal and each vibrational mode. Comparing these theoretical spectra with experimentally obtained data is a standard method for confirming the molecular structure. aimspress.com
Table 2: Illustrative Calculated vs. Experimental ¹H NMR Chemical Shifts (Note: This table is a hypothetical representation for illustrative purposes.)
| Proton | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Aromatic-H | 7.2 - 7.8 | 7.1 - 7.7 |
| NH₂ | 4.5 | 4.3 |
| CH₃ | 2.3 | 2.2 |
UV-Vis Spectra Simulation and Interpretation
Time-dependent DFT (TD-DFT) is the method of choice for simulating ultraviolet-visible (UV-Vis) absorption spectra. chemicalbook.com This analysis provides information about the electronic transitions within the molecule. The simulation for This compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically from π to π* orbitals within the aromatic systems. The simulated spectrum can be a valuable tool for interpreting experimental UV-Vis data.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and internal bonding characteristics of this compound are dictated by the rotational freedom around the C-S-C linkage and the potential for non-covalent interactions. Computational studies, often employing Density Functional Theory (DFT), provide significant insights into the molecule's preferred conformations and the subtle forces governing its shape.
Torsion Angle and Dihedral Angle Investigations
The conformation of this compound is largely defined by the torsion or dihedral angles between the two aromatic rings. The key dihedral angles involve the C-S-C plane and the planes of the aniline and dimethylphenyl rings. Theoretical calculations on analogous diaryl sulfides and related sulfonamides suggest a non-planar "bent" or "twisted" conformation is generally the most stable.
For instance, studies on N-(2,5-dimethylphenyl)benzenesulfonamide, a structurally related molecule, revealed a significant tilt between the two aromatic rings, with a dihedral angle of 40.4 (1)°. While not a direct analogue, this indicates a strong tendency for the rings in such substituted diphenyl structures to be non-coplanar to minimize steric hindrance between the ortho-substituents and the bridging atom.
C(ortho-aniline) - C(ipso-aniline) - S - C(ipso-dimethylphenyl)
C(ipso-aniline) - S - C(ipso-dimethylphenyl) - C(ortho-dimethylphenyl)
Computational models would likely predict a range of stable conformers with varying dihedral angles, with the global minimum energy structure representing a balance between steric repulsion (from the methyl and amino groups) and electronic effects.
| Parameter | Description | Expected Influence on Conformation |
|---|---|---|
| C-S-C Bond Angle | The angle formed by the two carbon atoms bonded to the central sulfur atom. | Influences the overall bent shape of the molecule. Expected to be around 100-105°, typical for diaryl sulfides. |
| Aniline Ring Dihedral Angle | The angle of rotation of the aniline ring relative to the C-S-C plane. | Affected by steric interactions with the dimethylphenyl ring and potential intramolecular hydrogen bonding. |
| Dimethylphenyl Ring Dihedral Angle | The angle of rotation of the 2,5-dimethylphenyl ring relative to the C-S-C plane. | Primarily influenced by steric hindrance from the ortho-methyl group. |
Hydrogen Bonding Patterns within the Molecular Structure
A significant feature in the conformational landscape of this compound is the potential for an intramolecular hydrogen bond between the hydrogen of the amino (-NH2) group and the sulfur atom of the sulfanyl (B85325) bridge. This type of N-H···S interaction has been confirmed in similar ortho-amino substituted diphenyl sulfide (B99878) and disulfide systems. nih.gov
Computational studies on molecules like 2,2'-diaminodiphenyl disulfide have demonstrated the presence and energetic contribution of such hydrogen bonds. nih.gov The analysis, often performed using Natural Bond Orbital (NBO) theory, characterizes this interaction as a stabilizing force that influences the orientation of the aniline ring. The existence of this bond would favor conformations where one of the N-H bonds of the amino group is directed towards the sulfur atom.
The key characteristics of this intramolecular hydrogen bond would be:
Donor: The amino group (-NH2) on the aniline ring.
Acceptor: The lone pair of electrons on the sulfur atom.
Geometry: Formation of a pseudo-six-membered ring (N-H···S-C-C-C).
This interaction, while weaker than conventional hydrogen bonds involving oxygen or nitrogen as acceptors, plays a crucial role in locking the conformation of the aniline portion of the molecule, thereby reducing its rotational freedom.
| Interaction | Donor Atom | Acceptor Atom | Estimated Bond Energy (kJ·mol⁻¹) | Conformational Impact |
|---|---|---|---|---|
| Intramolecular N-H···S | Nitrogen (from -NH₂) | Sulfur (from -S-) | ~11.8 nih.gov | Favors a planar arrangement of the N-H and S atoms, restricting ring rotation. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the reaction pathways for the synthesis of this compound. A common route to forming diaryl thioethers is through a copper-catalyzed Ullmann condensation, which involves the coupling of an aryl halide with a thiol. wikipedia.org For the synthesis of the title compound, this would typically involve the reaction of 2,5-dimethylthiophenol with a 2-haloaniline (e.g., 2-fluoroaniline (B146934) or 2-chloroaniline).
Transition State Characterization
The Ullmann condensation is generally understood to proceed through a catalytic cycle involving a copper(I) species. Computational studies can model the geometry and energy of the transition states for the key steps in this cycle.
The critical steps and their likely transition states are:
Formation of a Copper(I) Thiolate: An initial step involves the reaction of the 2,5-dimethylthiophenol with a copper(I) salt or a copper(I) species formed in situ, leading to a copper(I) thiolate complex. This is typically a low-barrier process.
Oxidative Addition: The rate-determining step is often the oxidative addition of the 2-haloaniline to the copper(I) thiolate. The transition state for this step would involve the simultaneous breaking of the C-X (Carbon-Halogen) bond and the formation of Cu-C and Cu-X bonds, leading to a transient Cu(III) intermediate. Computational models would characterize this transition state as having elongated C-X and Cu-S bonds and partially formed Cu-C and Cu-X bonds.
Reductive Elimination: The final step is the reductive elimination from the Cu(III) intermediate to form the C-S bond of the diaryl sulfide product and regenerate the Cu(I) catalyst. The transition state here would feature the incipient formation of the C(aniline)-S bond and the breaking of the Cu-C and Cu-S bonds.
Reaction Coordinate Analysis
A reaction coordinate analysis provides a profile of the energy of the system as it progresses from reactants to products, passing through the transition states. For the copper-catalyzed synthesis of this compound, the reaction coordinate diagram would illustrate the relative energy levels of the reactants, intermediates, transition states, and products.
| Reaction Stage | Description on Reaction Coordinate | Key Energetic Features |
|---|---|---|
| Reactants | Initial state: 2,5-dimethylthiophenol + 2-haloaniline + Cu(I) catalyst. | Baseline energy level. |
| Cu(I) Thiolate Intermediate | A stable intermediate formed after the deprotonation of the thiol by a base and coordination to copper. | A local energy minimum on the reaction coordinate. |
| Oxidative Addition TS | The highest energy point on the reaction coordinate, corresponding to the transition state of the oxidative addition step. | The activation energy of this step often determines the overall reaction rate. |
| Cu(III) Intermediate | A high-energy, transient intermediate following the oxidative addition. | A shallow local minimum on the reaction coordinate. |
| Reductive Elimination TS | The energy barrier for the formation of the final C-S bond. | Typically a lower energy barrier than the oxidative addition step. |
| Products | Final state: this compound + regenerated Cu(I) catalyst. | The overall energy difference between reactants and products determines the reaction's thermodynamics. |
Computational modeling of this reaction coordinate helps in understanding the factors that influence the reaction rate and yield, such as the choice of halogen on the aniline, the solvent, the base, and the specific copper catalyst and ligands used. beilstein-journals.org
Advanced Applications of 2 2,5 Dimethylphenyl Sulfanyl Aniline in Organic Synthesis and Materials Science
Role as an Intermediate in Multi-Step Organic Syntheses
The strategic placement of the amino and dimethylphenylsulfanyl groups makes 2-[(2,5-Dimethylphenyl)sulfanyl]aniline a valuable intermediate in the construction of elaborate molecular architectures. Its utility spans the synthesis of heterocyclic systems and extends to the formation of complex polyaromatic structures.
Precursor in Heterocyclic Compound Synthesis
The presence of the nucleophilic amino group and the activating nature of the sulfide (B99878) bridge render this compound an excellent precursor for the synthesis of various heterocyclic compounds. A significant application lies in the construction of phenothiazine (B1677639) derivatives. Phenothiazines are a class of sulfur- and nitrogen-containing tricyclic heterocycles with a broad spectrum of biological and pharmaceutical activities. The synthesis of phenothiazine derivatives often involves the cyclization of 2-aminodiaryl sulfides. In a typical synthetic route, this compound can undergo intramolecular cyclization reactions, often facilitated by a catalyst or oxidizing agent, to form the corresponding dimethyl-substituted phenothiazine core. The reaction proceeds through the formation of a new carbon-nitrogen bond, leading to the rigid, butterfly-shaped phenothiazine structure.
| Precursor | Target Heterocycle | Key Transformation |
| This compound | Dimethyl-substituted phenothiazine | Intramolecular Cyclization |
Building Block for Complex Polyaromatic Systems
While direct evidence for the use of this compound in the synthesis of complex polyaromatic systems is not extensively documented, its structural motifs suggest significant potential. The aniline (B41778) and dimethylphenyl moieties can be functionalized further to participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and direct arylation reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of extended polyaromatic frameworks. For instance, the amino group can be converted into a more versatile functional group, such as a diazonium salt or a triflate, to enable its participation in a wider range of coupling reactions. The methyl groups on the phenyl ring can also be functionalized to serve as anchor points for the growth of larger aromatic systems.
Exploration in Catalysis and Ligand Design
The inherent electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis, both as a ligand for transition metals and as a potential organocatalyst.
Ligand Scaffolds for Transition Metal Catalysis
The nitrogen and sulfur atoms in this compound can act as donor atoms, allowing the molecule to function as a bidentate ligand for transition metals. The formation of stable chelate rings with metal centers can lead to the creation of novel catalysts with unique reactivity and selectivity. The steric bulk provided by the 2,5-dimethylphenyl group can influence the coordination geometry around the metal center, potentially creating a chiral environment that could be exploited in asymmetric catalysis.
Transition metal complexes with related 2-aminodiaryl sulfide ligands have been explored for their catalytic activity in various organic transformations. mdpi.comresearchgate.net For example, palladium complexes bearing such ligands have shown efficacy in cross-coupling reactions. mdpi.com The electronic properties of the ligand, influenced by the substituents on the aromatic rings, can modulate the reactivity of the metal center, fine-tuning the catalytic performance. The development of transition metal catalysts based on this compound could lead to advancements in areas such as C-H activation, cross-coupling reactions, and hydrogenation processes. mdpi.combohrium.com
| Metal Center | Potential Catalytic Application | Role of this compound |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Bidentate N,S-ligand |
| Rhodium (Rh) | Hydroformylation, Hydrogenation | Chiral ligand precursor |
| Copper (Cu) | Ullmann condensation, Click chemistry | Chelating ligand |
Organocatalytic Applications
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The aniline moiety in this compound provides a handle for its potential use as an organocatalyst. Aniline and its derivatives can participate in various catalytic cycles, for instance, through the formation of enamines or iminium ions. While direct organocatalytic applications of this compound are not yet widely reported, its structure suggests possibilities. For example, it could be derivatized to incorporate other catalytically active functional groups, leading to bifunctional catalysts. The inherent chirality that could be introduced into the molecule or its derivatives opens up avenues for asymmetric organocatalysis, a rapidly growing field in modern organic synthesis.
Potential in Functional Materials Development (excluding biological materials)
The unique combination of a conducting precursor (aniline) and a bulky, electronically-active substituent makes this compound a promising monomer for the development of novel functional polymers. The polymerization of aniline and its derivatives is a well-established method for producing conducting polymers with a wide range of applications in electronics, sensors, and energy storage. nih.govresearchgate.netiarjset.com
The oxidative polymerization of this compound would be expected to yield a polyaniline-type polymer with the dimethylphenylsulfanyl group as a pendant on the polymer backbone. This bulky substituent would likely influence the polymer's morphology, solubility, and processability. The presence of the sulfur atom and the dimethylphenyl group could also impart specific electronic and optical properties to the resulting polymer. For instance, the sulfur atom could enhance the polymer's affinity for certain metal ions, making it a candidate for sensor applications. The bulky side groups might prevent close packing of the polymer chains, potentially leading to materials with high surface area and porosity, which could be advantageous in applications such as gas storage or separation.
| Monomer | Potential Polymer | Key Feature | Potential Application |
| This compound | Poly(this compound) | Bulky, electronically-active side group | Conducting polymer, Sensor, Gas storage |
Precursors for Polymeric Materials
The polymerization of aniline and its derivatives is a well-established method for producing conducting polymers with a range of electronic and optical properties. The introduction of substituents onto the aniline ring can significantly influence the properties of the resulting polymers, such as their solubility, processability, and environmental stability.
While direct studies on the polymerization of This compound are not extensively documented in publicly available literature, research on structurally similar monomers provides a strong indication of its potential. For instance, studies on poly(2,5-dimethylaniline) have shown that the presence of methyl groups on the aniline ring can lead to polymers with good solubility in common organic solvents and excellent environmental stability. ciac.jl.cn The polymerization of such substituted anilines can be achieved through chemical or electrochemical methods. ciac.jl.cnnih.govresearchgate.netresearchgate.net
The general process for the chemical oxidative polymerization of an aniline derivative involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. The reaction mechanism proceeds through the formation of radical cations, which then couple to form oligomers and eventually high molecular weight polymers. nih.gov
The electrochemical polymerization of aniline derivatives is another powerful technique that allows for the direct deposition of a polymer film onto an electrode surface. nih.govresearchgate.netresearchgate.net This method offers precise control over the film thickness and morphology. The process involves the application of an electric potential to a solution containing the monomer, leading to its oxidation and subsequent polymerization on the electrode. nih.gov
The incorporation of the bulky 2,5-dimethylphenylsulfanyl group in This compound is expected to impart unique properties to the corresponding polymer, poly(this compound). The steric hindrance from the substituent could potentially lead to a less planar polymer backbone, which might affect its conductivity but could enhance its solubility in organic solvents, a common challenge in the processing of conducting polymers.
Table 1: Potential Properties of Poly(this compound) Based on Analogous Polymers
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Solubility | Enhanced in organic solvents | The bulky, non-polar 2,5-dimethylphenylsulfanyl group can disrupt polymer chain packing, increasing interaction with solvent molecules. |
| Conductivity | Potentially lower than unsubstituted polyaniline | Steric hindrance may reduce the planarity of the polymer backbone, affecting π-orbital overlap and charge transport. |
| Environmental Stability | Good | The presence of the sulfur linkage and methyl groups may offer protection against oxidative degradation. |
| Processability | Improved | Enhanced solubility would facilitate the casting of films and the fabrication of devices from solution. |
Further research is needed to synthesize and characterize poly(this compound) to fully elucidate its properties and explore its potential applications in areas such as anti-corrosion coatings, electrostatic discharge materials, and components for electronic devices.
Application in Sensor Development (e.g., chemosensors)
Chemosensors are devices that detect the presence of specific chemical species through a measurable signal change. Polyaniline and its derivatives have been extensively investigated for use in chemosensors due to their environmental stability and the sensitivity of their electrical and optical properties to their immediate chemical environment. nih.gov
Polyaniline-based sensors often operate on the principle of a change in conductivity or a color change upon exposure to an analyte. For example, the doping/dedoping of the polymer backbone by acidic or basic vapors can lead to significant changes in its electrical resistance. Two-dimensional polyaniline derivatives have been shown to be highly effective chemosensors for the detection of species like Cu2+ and hydrazine (B178648) (N2H4), with very low limits of detection. nih.gov
A hypothetical chemosensor based on This compound could be fabricated by electropolymerizing the monomer onto an electrode surface. The resulting polymer film would then be exposed to the environment to be monitored. The interaction of an analyte with the polymer could occur through several mechanisms, including:
Coordination: The nitrogen and sulfur atoms in the polymer backbone could coordinate with metal ions.
Acid-Base Interactions: The aniline nitrogen can interact with acidic or basic analytes.
Redox Reactions: The polymer can be oxidized or reduced by certain analytes, leading to a change in its conductivity or color.
Table 2: Potential Chemosensor Applications for Poly(this compound)
| Target Analyte | Sensing Mechanism | Potential Signal |
|---|---|---|
| Heavy Metal Ions (e.g., Cu2+, Hg2+) | Coordination with N and S atoms | Change in electrical conductivity or optical absorbance. |
| Acidic/Basic Vapors (e.g., HCl, NH3) | Protonation/deprotonation of the aniline nitrogen | Change in electrical resistance (doping/dedoping). |
| Oxidizing/Reducing Agents | Redox reaction with the polymer backbone | Color change (electrochromism) and/or change in conductivity. |
The development of a chemosensor from This compound would require systematic investigation into its sensitivity, selectivity, response time, and stability towards various analytes.
Utilization in Dye and Pigment Chemistry
Azo dyes represent the largest class of synthetic colorants used in a wide range of industries. nih.gov They are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative. nih.govunb.ca
This compound , as a primary aromatic amine, is a suitable candidate for the diazotization reaction. The general procedure involves treating the aniline derivative with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. unb.caimpactfactor.orgresearchgate.net
This diazonium salt can then be reacted with a variety of coupling components to produce a wide range of azo dyes. The color of the resulting dye is determined by the electronic properties of both the diazonium component and the coupling component, as these influence the extent of the conjugated π-electron system in the final molecule. nih.gov
The presence of the 2,5-dimethylphenylsulfanyl group is expected to have a significant impact on the properties of the resulting dyes. The electron-donating nature of the methyl groups and the sulfur atom could influence the color of the dye, potentially leading to deeper shades (a bathochromic shift). Furthermore, the bulky substituent may improve the solubility of the dye in organic media and enhance its lightfastness and thermal stability.
Table 3: Hypothetical Azo Dyes Derived from this compound
| Coupling Component | Potential Dye Color | Expected Properties |
|---|---|---|
| N,N-Dimethylaniline | Yellow to Orange | Good solubility in organic solvents. |
| Phenol | Orange to Red | Potential for pH-indicator properties due to the phenolic hydroxyl group. |
| 2-Naphthol | Red to Bordeaux | High molar absorptivity, good lightfastness. researchgate.net |
| H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) | Blue to Black | Water-soluble due to the sulfonic acid groups. |
The synthesis and characterization of azo dyes derived from This compound would involve standard organic synthesis techniques followed by spectroscopic analysis (UV-Vis, FT-IR, NMR) to confirm the structure and determine the coloristic and fastness properties of the new dyes.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of diaryl sulfides, including 2-[(2,5-Dimethylphenyl)sulfanyl]aniline, has traditionally relied on methods like the Ullmann condensation, which often require harsh reaction conditions. tandfonline.com Future research will undoubtedly focus on the development of more sustainable and efficient synthetic protocols.
Modern catalytic systems offer a promising avenue. For instance, copper-catalyzed cross-coupling reactions using nanoparticles or single-atom catalysts present a greener alternative to traditional methods. nih.govbeilstein-journals.org The use of earth-abundant and less toxic metals like cobalt in catalytic C-S bond formation is another area ripe for exploration. nih.govlookchem.com Research into photocatalytic and electrochemical syntheses, which can often be performed under mild, ambient conditions, is also expected to gain traction. acs.orgacs.orgresearchgate.netbohrium.com These methods reduce the reliance on high temperatures and stoichiometric reagents, aligning with the principles of green chemistry. acs.orgbohrium.com
Furthermore, the development of one-pot, multi-component reactions will be crucial for improving synthetic efficiency. acs.org A notable example is the photocatalytic three-component reaction of a nitroarene, a thiophenol, and a ketone to produce multifunctional diaryl sulfides. acs.orgacs.org Adapting such methodologies for the specific synthesis of this compound could provide a streamlined and atom-economical route. The use of sustainable solvents, such as cyclopentyl methyl ether (CPME), in flow-batch processes also represents a significant step towards environmentally benign synthesis. nih.gov
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
The inherent reactivity of the aniline (B41778) and diaryl sulfide (B99878) moieties in this compound offers a rich landscape for exploring novel chemical transformations. The amino group can serve as a handle for a variety of functionalizations, including deaminative reactions to introduce other functional groups like cyano, which can then be further elaborated. acs.org
Future investigations could focus on the selective functionalization of the aromatic rings. The development of regioselective C-H activation and functionalization methods would be a significant advance, allowing for the precise introduction of substituents to tune the molecule's properties. Moreover, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which may exhibit distinct biological activities or material properties. mdpi.com
The exploration of this compound's reactivity in photocatalytic and electrochemical reactions is another promising frontier. mdpi.comnih.gov For example, visible-light-mediated reactions could unlock new transformation pathways that are not accessible through traditional thermal methods. researchgate.net The potential for electrochemical polymerization of the aniline moiety could also be investigated to create novel conductive polymers with tailored properties. scispace.com
Advanced Characterization Utilizing Emerging Spectroscopic and Imaging Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental to its application. While standard techniques like ¹H and ¹³C NMR and mass spectrometry are routine, future research should leverage more advanced characterization methods.
For instance, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atom in the aniline group, which is crucial for understanding its reactivity and intermolecular interactions. nih.govresearchgate.net Advanced mass spectrometry techniques can be employed for detailed fragmentation analysis, aiding in the identification of metabolites and degradation products, particularly given its known presence as an impurity in the antidepressant Vortioxetine (B1682262). veeprho.com
Solid-state characterization techniques will also be important, especially for potential applications in materials science. X-ray crystallography can provide definitive structural information, while techniques like scanning electron microscopy (SEM) can reveal the morphology of materials derived from this compound. beilstein-journals.org
Deeper Insight into Structure-Reactivity Relationships through Integrated Computational and Experimental Approaches
The interplay between the molecular structure of this compound and its chemical reactivity is a key area for future investigation. A synergistic approach combining experimental studies with computational modeling will be essential for gaining a deeper understanding.
Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule, providing insights into its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and bond dissociation energies. mdpi.comrsc.org This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as to rationalize observed reaction outcomes. rsc.org
For example, computational studies can help to elucidate the mechanisms of catalytic reactions, such as the role of the catalyst and the nature of the transition states. rsc.org This understanding can then guide the design of more efficient catalysts and reaction conditions. By correlating computational predictions with experimental results, a robust model of the structure-reactivity relationship can be developed, accelerating the discovery of new reactions and applications.
Expanding the Scope of Non-Biological Applications in Advanced Materials and Catalysis
While the initial interest in this compound and its derivatives has been in the pharmaceutical field, particularly in the context of antitubercular agents, its structural motifs suggest a broad range of potential non-biological applications. ias.ac.inbiosynth.com
The diaryl sulfide core is a common feature in materials for organic electronics. Future research could explore the potential of this compound as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The tunability of its electronic properties through substitution on the aromatic rings makes it an attractive candidate for these applications.
Furthermore, the aniline moiety and the sulfur atom can act as ligands for metal ions, suggesting potential applications in catalysis. The compound could be used to synthesize novel metal complexes that could act as catalysts for a variety of organic transformations. The development of heterogeneous catalysts based on this ligand, for instance by immobilization on a solid support, would be of particular interest for sustainable chemical processes. researchgate.net The diaryl sulfide structure also suggests potential as a corrosion inhibitor, an area that could be explored through both experimental and computational studies. mdpi.com
Q & A
Q. What are the recommended synthesis routes for 2-[(2,5-Dimethylphenyl)sulfanyl]aniline, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a thiol-aniline coupling strategy can be adapted from protocols used for structurally similar compounds like 2-(Phenylsulfanylmethyl)aniline . Key steps include:
- Using iron in acetic acid as a reducing agent to facilitate sulfur group introduction.
- Purification via dichloromethane extraction and drying over magnesium sulfate to remove byproducts .
Purity optimization: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. How can the structural integrity and purity of this compound be verified?
- Methodological Answer : Use a combination of spectroscopic techniques:
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The sulfanyl-aniline bond is susceptible to oxidation. Stability tests should include:
- Thermal Stability : Store at –20°C under inert gas (N₂/Ar) to prevent dimerization.
- Light Sensitivity : Use amber vials to avoid photodegradation, as seen in related sulfanyl-aniline derivatives .
- Oxidation Monitoring : Regular TLC/HPLC checks for sulfoxide/sulfone byproducts .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of the sulfanyl group in this compound synthesis?
- Methodological Answer : Regioselectivity depends on:
- Substrate Activation : Electron-withdrawing groups (e.g., NO₂) on the aryl ring can direct thiol attachment .
- Catalytic Systems : Use CuI/1,10-phenanthroline in DMF to enhance para-selectivity, as demonstrated in analogous thiazole-aniline syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution over radical pathways .
Q. What biological assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assay (MIC determination) against S. aureus and E. coli .
- Enzyme Inhibition : Screen against tyrosine kinases or cyclooxygenase-2 (COX-2) using fluorescence-based assays.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .
Q. What computational approaches predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze HOMO-LUMO gaps and charge distribution on sulfur/nitrogen atoms .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation behavior .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site) .
Q. How do steric effects from the 2,5-dimethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The methyl groups introduce steric hindrance, which can:
- Reduce Reaction Rates : Monitor via kinetic studies (e.g., Suzuki coupling with Pd(PPh₃)₄).
- Direct Coupling Sites : Use X-ray crystallography (if crystals are obtainable) or NOE NMR to confirm spatial orientation .
- Mitigation Strategies : Employ bulkier ligands (e.g., XPhos) to enhance catalytic efficiency .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported spectroscopic data for sulfanyl-aniline derivatives?
- Methodological Answer :
- Reference Standards : Cross-validate with commercially available analogs (e.g., 2-(Furan-2-yl)aniline) .
- Solvent Calibration : Ensure NMR chemical shifts are referenced to TMS in the same solvent (e.g., DMSO-d₆ vs. CDCl₃) .
- Collaborative Verification : Share raw data (e.g., FIDs for NMR) via platforms like Zenodo for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
